(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463710
InChI: InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1
SMILES:
Molecular Formula: C11H20O6
Molecular Weight: 248.27 g/mol

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate

CAS No.:

Cat. No.: VC17463710

Molecular Formula: C11H20O6

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate -

Specification

Molecular Formula C11H20O6
Molecular Weight 248.27 g/mol
IUPAC Name ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Standard InChI InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1
Standard InChI Key BHCHXRCKXIVVCN-DKCNOQQISA-N
Isomeric SMILES CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O
Canonical SMILES CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O

Introduction

Structural and Stereochemical Characterization

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound are unavailable, related dioxolane-containing structures exhibit:

  • Bond lengths: 1.41–1.45 Å for C–O bonds in the dioxolane ring.

  • Dihedral angles: 35–40° between the dioxolane and propanoate planes, influencing conformational flexibility .
    Infrared (IR) spectroscopy of analogous compounds shows characteristic peaks:

  • O–H stretch: 3400–3500 cm⁻¹ (broad, hydroxyl groups).

  • C=O stretch: 1720–1740 cm⁻¹ (ester carbonyl) .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:

PropertyValueSource
Molecular formulaC₁₁H₂₀O₆
Molecular weight248.27 g/mol
Density1.2 ± 0.1 g/cm³
Boiling point361.5 ± 37.0 °C (760 mmHg)
Flash point133.2 ± 20.0 °C
LogP (octanol-water)0.85 (predicted)
SolubilityMiscible in polar aprotic solvents (e.g., DMSO, THF)

The compound’s low LogP suggests moderate hydrophilicity, favoring solubility in polar solvents—a trait advantageous for pharmaceutical formulation . Its high boiling point reflects strong intermolecular hydrogen bonding between hydroxyl groups .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • Ethyl propanoate core: Introduced via esterification of propanoic acid derivatives.

  • Dioxolane ring: Typically formed through acid-catalyzed cyclization of diols with ketones or aldehydes.

  • Stereochemical control: Achieved using chiral auxiliaries or asymmetric catalysis .

Stepwise Synthesis

A plausible pathway involves:

  • Dioxolane formation: Reacting (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with a methyl Grignard reagent to install the chiral center at C4 .

  • Aldol condensation: Coupling the dioxolane-aldehyde with a methyl ketone to establish the vicinal diol motif.

  • Esterification: Treating the resultant acid with ethanol under acidic conditions to yield the ethyl ester .

Critical challenges include:

  • Stereoselectivity: Ensuring correct configurations at C2, C3, and C4.

  • Hydroxyl protection: Temporary protection (e.g., silylation) to prevent undesired side reactions during esterification .

Research Insights and Future Directions

Knowledge Gaps

  • Biological activity: No published data on cytotoxicity, pharmacokinetics, or target engagement.

  • Scalable synthesis: Current routes are low-yielding (<30%) and require costly chiral catalysts .

Recommended Studies

  • Structure-activity relationship (SAR): Systematically vary substituents on the dioxolane and propanoate moieties.

  • In silico docking: Screen against viral protease and kinase targets to prioritize experimental assays.

  • Process optimization: Explore enzymatic resolution or flow chemistry to improve synthetic efficiency .

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